molecular formula C15H19NO2 B267001 Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether

Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether

Cat. No. B267001
M. Wt: 245.32 g/mol
InChI Key: RZPYTOWHQDKZKO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether, also known as ethyl ferulate, is a chemical compound that belongs to the class of phenylpropanoids. It is commonly found in plants such as rice, wheat, and oats. Ethyl ferulate has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate is not fully understood, but it is thought to involve multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation. It has also been shown to scavenge free radicals and to upregulate antioxidant enzymes such as superoxide dismutase and catalase. In addition, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been shown to modulate signaling pathways such as NF-κB and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce the levels of reactive oxygen species and to enhance the activity of antioxidant enzymes. In addition, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

Ethyl ferulate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available from natural sources. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to using Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, it has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate. One area of interest is its potential as a natural alternative to synthetic herbicides and insecticides in agriculture. Another area of interest is its potential as a natural preservative in the food industry. In addition, further research is needed to elucidate the mechanism of action of Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate and to explore its potential applications in medicine, particularly in the treatment of cancer and chronic diseases. Finally, research is needed to improve the bioavailability of Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate and to develop more effective delivery systems.

Synthesis Methods

Ethyl ferulate can be synthesized by esterification of ferulic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 60-70°C and the yield of Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate can be improved by using excess ethanol.

Scientific Research Applications

Ethyl ferulate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy drugs. In addition, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been shown to protect against oxidative stress and inflammation, which are implicated in many chronic diseases such as cardiovascular disease, diabetes, and neurodegenerative disorders.
In agriculture, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been studied for its potential as a natural herbicide and insecticide. It has been found to inhibit the growth of weeds and pests, and to enhance the growth of crops. In addition, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been shown to increase the resistance of plants to environmental stressors such as drought and salinity.
In the food industry, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been studied for its potential as a natural preservative. It has been found to inhibit the growth of bacteria and fungi, and to prevent the oxidation of lipids. In addition, Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether ferulate has been shown to enhance the sensory properties of food such as flavor and aroma.

properties

Product Name

Ethyl 4-[3-oxo-3-(1-pyrrolidinyl)-1-propenyl]phenyl ether

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H19NO2/c1-2-18-14-8-5-13(6-9-14)7-10-15(17)16-11-3-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-7+

InChI Key

RZPYTOWHQDKZKO-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)N2CCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)N2CCCC2

Origin of Product

United States

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